3,4-Dimethyl-2-hexene

Heterogeneous catalysis Oligomerization Zeolite catalysis

3,4-Dimethyl-2-hexene (CAS 19550-82-4) is a branched C8 alkene with the molecular formula C8H16 and a molecular weight of 112.21 g/mol. The compound exists in both cis and trans stereoisomeric forms, with the trans (E) isomer being thermodynamically preferred.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 19550-82-4
Cat. No. B101118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-2-hexene
CAS19550-82-4
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCC(C)C(=CC)C
InChIInChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,8H,6H2,1-4H3/b7-5+
InChIKeyFMNLVKMLDPGPRY-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-2-hexene (CAS 19550-82-4) – Technical Specifications and Identity for Procurement Decisions


3,4-Dimethyl-2-hexene (CAS 19550-82-4) is a branched C8 alkene with the molecular formula C8H16 and a molecular weight of 112.21 g/mol. The compound exists in both cis and trans stereoisomeric forms, with the trans (E) isomer being thermodynamically preferred [1]. Characterized by a double bond at the 2-position and methyl substituents at the 3- and 4-positions, this alkene is a key intermediate in petrochemical processes, particularly in oligomerization and aromatization pathways. The compound is a colorless liquid at ambient conditions with a boiling point of 114.3±7.0 °C at 760 mmHg, a density of 0.7±0.1 g/cm³, and a flash point of 6.1 °C . As a constituent of C8 olefin mixtures derived from butene dimerization, it represents a strategically important platform molecule for value-added downstream chemical synthesis .

3,4-Dimethyl-2-hexene – Why Direct Substitution with Other C8 Alkene Isomers Compromises Reaction Outcomes


The branched C8 alkene isomer family, which includes 2,3-dimethylhexenes, 2,4-dimethylhexenes, 3,4-dimethylhexenes, and 4,5-dimethylhexenes, exhibits distinct and non-interchangeable behavior in catalytic processes. Substitution of 3,4-dimethyl-2-hexene with other dimethylhexene isomers alters reaction pathway selectivity, product distribution profiles, and thermodynamic driving forces. In oligomerization reactions, the skeletal isomer distribution is directly dependent on the proportion of 1-butene at the acid site and is influenced by rapid double-bond isomerization kinetics [1]. In dehydrogenation–aromatization sequences, the substitution pattern dictates whether the desired aromatic product—specifically o-xylene—can be formed selectively [2]. Furthermore, thermodynamic stability differences among isomers, as reflected in heats of hydrogenation, have direct implications for process energy balances and equilibrium-limited reaction yields [3]. Generic procurement of undefined “dimethylhexene mixtures” without isomer-specific quality control introduces variability that undermines process reproducibility and downstream product specifications.

3,4-Dimethyl-2-hexene – Comparative Quantitative Evidence for Scientific and Industrial Selection


Primary C8 Olefin Product in H-Ferrierite Catalyzed 1-Butene Oligomerization

In the H-ferrierite catalyzed low-temperature oligomerization of 1-butene, 3,4-dimethyl-2-hexene was identified as one of the two primary C8 dimerization products, alongside 3-methyl-2-heptene [1]. This observation was made using comprehensive two-dimensional GC×GC–MS analysis, which provided unambiguous identification of the oligomerization product distribution. The study determined that double bond isomerization reached equilibrium for both C4 and C8 olefins, and the oligomerization products followed a Schulz–Flory chain growth distribution [1]. The selectivity toward oligomerization products was maximized at temperatures below 473 K; above this temperature, olefins underwent cracking and hydride transfer reactions to produce paraffins and aromatics [1]. This finding establishes 3,4-dimethyl-2-hexene as a kinetically favored primary product under specific catalytic conditions.

Heterogeneous catalysis Oligomerization Zeolite catalysis

Thermodynamic Stability Ranking via Comparative Heat of Hydrogenation Analysis

A comparative thermodynamic analysis of three dimethylhexene isomers—3,4-dimethyl-2-hexene, 2,3-dimethyl-2-hexene, and 4,5-dimethyl-2-hexene—was conducted based on their relative alkene substitution patterns. According to the general principle that more highly substituted alkenes are thermodynamically more stable, 2,3-dimethyl-2-hexene is the most stable among the three isomers, possessing the greatest number of alkyl substituents on the double-bonded carbons [1]. 3,4-dimethyl-2-hexene occupies an intermediate stability position, being more stable than 4,5-dimethyl-2-hexene but less stable than 2,3-dimethyl-2-hexene [1]. Consequently, 2,3-dimethyl-2-hexene has the smallest heat of hydrogenation, while 4,5-dimethyl-2-hexene has the largest [1]. Among stereoisomers, (E)-3,4-dimethyl-2-hexene releases less heat upon hydrogenation than (Z)-3,4-dimethyl-2-hexene, 3,4-dimethyl-1-hexene, and both (Z)- and (E)-3,4-dimethyl-3-hexene, indicating superior thermodynamic stability relative to these comparators [2].

Alkene stability Thermochemistry Hydrogenation

Selective o-Xylene Precursor in Two-Step Butene Dimerization–Aromatization Process

3,4-Dimethyl-2-hexene is specifically claimed as a key intermediate in a patented two-step process for the selective preparation of o-xylene (1,2-dimethylbenzene). The process comprises (a) dimerizing 2-butenes to produce 3,4-dimethylhexenes and/or 2,3-dimethylhexenes, followed by (b) aromatizing these dimethylhexenes under dehydrogenating conditions to yield o-xylene [1]. The patent explicitly states that starting from 2-butenes, the selective preparation of o-xylene via this specific dimethylhexene intermediate route was previously unknown, distinguishing it from alternative pathways that yield ethylbenzene or mixed xylene isomers requiring energy-intensive separation [1]. The process enables technically simple preparation of o-xylene with high selectivity and good yields [1]. The first-stage dimerization aims to maximize conversion and selectivity toward 3,4- and 2,3-dimethylhexenes, with heterogeneous catalysis being the preferred method [1].

Aromatization o-Xylene synthesis Dehydrocyclization

Physicochemical Properties Differentiating from Unbranched C8 Alkenes

The branched structure of 3,4-dimethyl-2-hexene confers distinct physicochemical properties compared to linear C8 alkene isomers, with direct implications for separation processes and handling requirements. The compound exhibits a boiling point of 114.3±7.0 °C at 760 mmHg, a density of 0.7±0.1 g/cm³ (some sources report 0.726 g/cm³), a vapor pressure of 23.7±0.1 mmHg at 25 °C, a flash point of 6.1 °C, and a refractive index of approximately 1.418–1.419 . The computed XLogP3-AA value is 3.6 [1]. These values differ from those of linear octene isomers (e.g., 1-octene: boiling point 121–122 °C, density 0.715 g/cm³), affecting fractional distillation separation requirements and volatility considerations in process design. The compound is highly flammable and requires appropriate handling and storage precautions .

Physical properties Separation Process design

Double Bond Isomerization Equilibrium Behavior in C8 Olefin Systems

In H-ferrierite catalyzed C4 olefin conversion studies, double bond isomerization reactions were observed to reach equilibrium for both C4 and C8 olefin product pools [1]. This equilibrium behavior has direct implications for the composition of C8 olefin product streams containing 3,4-dimethyl-2-hexene. The study revealed that rapid double bond isomerization strongly influences the proportion of 1-butene present at the acid site, which in turn affects the distribution of skeletal isomers including 2,3-dimethylhexene and 2,4-dimethylhexene [1]. Additionally, the formation of 4,4-dimethylhexene and 3-ethyl-2-methylpentene exhibits a systematic correlation with the amount of 3,4-dimethylhexene formed at acid sites [1]. This interconnected isomer network means that the concentration of 3,4-dimethyl-2-hexene in a reaction mixture is not static but rather a function of the catalyst‘s acid site properties, temperature, and residence time.

Isomerization Reaction equilibrium C8 olefins

3,4-Dimethyl-2-hexene – High-Value Research and Industrial Application Scenarios


Selective o-Xylene Production from 2-Butene Feedstocks

3,4-Dimethyl-2-hexene serves as a critical intermediate in the two-step BASF-patented process for selective o-xylene synthesis [1]. In the first step, 2-butenes are dimerized with high selectivity to produce 3,4- and/or 2,3-dimethylhexenes. The second step involves aromatization under dehydrogenating conditions to yield o-xylene [1]. This route offers a strategic alternative to traditional o-xylene isolation from mixed xylene streams derived from petroleum reforming, which requires energy-intensive separation from m- and p-xylene isomers via fractional crystallization or molecular sieve adsorption [1]. The process leverages the specific substitution pattern of 3,4-dimethyl-2-hexene to achieve high selectivity, bypassing the formation of ethylbenzene that predominates in alternative C8 olefin aromatization routes [1]. Industrial users seeking to diversify feedstock sources for o-xylene—a key precursor to phthalic anhydride and plasticizers—should consider this route when evaluating dimethylhexene procurement specifications.

Optimization of C4 Oligomerization Process Yield and Selectivity

In H-ferrierite catalyzed oligomerization of 1-butene, 3,4-dimethyl-2-hexene is formed as a primary C8 dimerization product, alongside 3-methyl-2-heptene [1]. The reaction follows a Schulz–Flory chain growth distribution, and selectivity toward oligomerization products is maximized at temperatures below 473 K [1]. At temperatures exceeding 473 K, olefins undergo cracking and hydride transfer, shifting the product distribution toward paraffins and aromatics [1]. For process engineers optimizing C4 oligomerization units, understanding that 3,4-dimethyl-2-hexene represents a kinetically favored primary product informs catalyst selection, temperature control strategies, and downstream separation design. When procuring this compound as a reference standard for analytical method development (e.g., GC×GC–MS calibration for oligomerization product analysis), its identification as a primary product substantiates its relevance as a key marker compound in C8 olefin mixture characterization.

Thermodynamic Benchmarking in Alkene Stability and Hydrogenation Studies

3,4-Dimethyl-2-hexene occupies a defined intermediate position in the thermodynamic stability hierarchy of dimethylhexene positional isomers, being more stable than 4,5-dimethyl-2-hexene but less stable than 2,3-dimethyl-2-hexene [1]. This stability ranking, which correlates inversely with heat of hydrogenation, provides a quantitative benchmark for computational chemistry validation studies and for predicting isomerization behavior in equilibrium-limited reactions. The (E)-stereoisomer of 3,4-dimethyl-2-hexene exhibits greater stability than the (Z)-isomer, as well as greater stability than 3,4-dimethyl-1-hexene and both stereoisomers of 3,4-dimethyl-3-hexene [2]. Researchers conducting hydrogenation studies or investigating alkene stability trends require isomerically pure reference materials to establish accurate baseline thermodynamic parameters. Procurement of specified stereoisomeric purity enables reproducible calorimetric measurements and meaningful comparison across experimental series.

Calibration Standard for Advanced C8 Olefin Analytical Method Development

The unambiguous identification of 3,4-dimethyl-2-hexene as a primary dimerization product in 1-butene oligomerization was achieved using comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC–MS) [1]. This analytical methodology, which resolves the complex mixture of C8 olefin isomers including 2,3-dimethylhexene, 2,4-dimethylhexene, 4,4-dimethylhexene, and 3-ethyl-2-methylpentene, requires authentic reference standards for accurate peak assignment and quantification. The compound‘s distinct physicochemical properties—including its boiling point (114.3 °C), density (0.726 g/cm³), and retention index values—differentiate it from co-eluting isomers under standard GC conditions. Analytical laboratories supporting petrochemical process development, catalyst screening, or regulatory compliance testing should procure characterized 3,4-dimethyl-2-hexene reference material to ensure robust method validation and traceable quantification of this key component in C8 olefin streams.

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